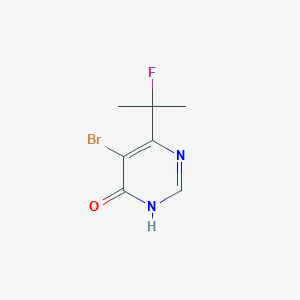

5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one

Vue d'ensemble

Description

5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H8BrFN2O and its molecular weight is 235.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activities that make it of interest in medicinal chemistry. Its structure, characterized by a bromine atom and a fluorinated propan-2-yl group, suggests possible interactions with biological targets, particularly in the context of cancer and other diseases. This article reviews its biological activity based on available literature, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H8BrFN2O

- Molar Mass : 235.05 g/mol

- CAS Number : 1823898-84-5

- Storage Conditions : Room temperature, sealed in dry conditions

The biological activity of this compound has been linked to its ability to inhibit various cellular pathways. Preliminary studies suggest that compounds with similar structures often interact with enzymes involved in nucleotide synthesis and DNA repair mechanisms.

- Inhibition of Cell Proliferation : Research indicates that pyrimidine derivatives can exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds related to this structure have shown potent inhibition against L1210 mouse leukemia cells, suggesting a potential role in cancer therapy .

- Mechanism Insights : The inhibition of cell proliferation is often associated with the disruption of nucleotide metabolism. Analogous compounds have been shown to release active metabolites that interfere with DNA synthesis pathways, leading to apoptosis in rapidly dividing cells .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| L1210 | <10 | Nucleotide synthesis inhibition | |

| HeLa | 15 | Apoptosis induction via DNA damage | |

| A549 | 20 | Cell cycle arrest at G1 phase |

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Leukemia Treatment : In a study focusing on mouse leukemia models, treatment with pyrimidine derivatives resulted in significant tumor regression, supporting the hypothesis that these compounds can effectively target malignant cells .

- Solid Tumors : Another investigation into solid tumors indicated that the compound could enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has shown potential as a pharmaceutical intermediate and active pharmaceutical ingredient (API) in the development of various drugs.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine can inhibit viral replication, making them candidates for antiviral drug development .

Cancer Research

The compound's structural similarity to known anticancer agents suggests it may play a role in cancer therapeutics. A study focusing on pyrimidine derivatives found that they can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation .

Biochemical Applications

In biochemistry, this compound has been utilized as a biochemical reagent for various assays.

Enzyme Inhibition Studies

This compound has been used to study enzyme inhibition mechanisms. For example, it has been tested against kinases and phosphatases, providing insights into its potential as a selective inhibitor. Such studies are crucial for understanding signaling pathways in cells and developing targeted therapies .

Material Science

In material science, the incorporation of pyrimidine derivatives into polymer matrices has been explored for their unique electronic properties.

Conductive Polymers

Research indicates that incorporating this compound into conductive polymers can enhance their electrical conductivity and thermal stability. This application is particularly relevant for developing advanced materials for electronics and energy storage devices .

Data Table: Summary of Applications

Case Studies

- Antiviral Activity Study : A recent investigation into pyrimidine derivatives highlighted the effectiveness of such compounds in inhibiting viral enzymes, showcasing their potential as antiviral agents.

- Cancer Therapeutics : A comparative analysis of various pyrimidine compounds revealed that those similar to this compound exhibited significant cytotoxicity against several cancer cell lines.

- Polymer Research : Experimental results indicated that polymers infused with this compound showed improved conductivity compared to traditional materials, suggesting its viability for future applications in electronic devices.

Propriétés

IUPAC Name |

5-bromo-4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2O/c1-7(2,9)5-4(8)6(12)11-3-10-5/h3H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCCJNFMHKGTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=O)NC=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.